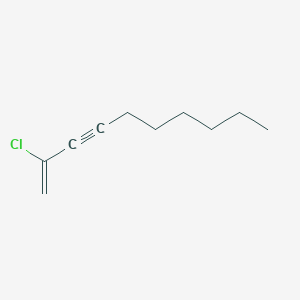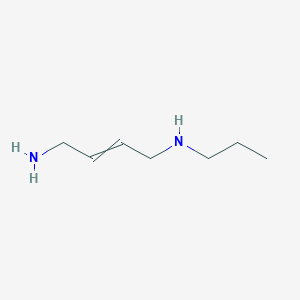
N'-propylbut-2-ene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-propylbut-2-ene-1,4-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by having two amine groups attached to a carbon backbone. This compound has a unique structure with a propyl group attached to the nitrogen atom and a but-2-ene backbone, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-propylbut-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with propyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-propylbut-2-ene-1,4-diamine can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-propylbut-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, saturated diamines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N’-propylbut-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N’-propylbut-2-ene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of amine oxidase activity and other related processes.
Comparison with Similar Compounds
Similar Compounds
But-2-ene-1,4-diamine: Lacks the propyl group, making it less hydrophobic.
N’-ethylbut-2-ene-1,4-diamine: Similar structure but with an ethyl group instead of a propyl group.
N’-methylbut-2-ene-1,4-diamine: Contains a methyl group, resulting in different reactivity and properties.
Uniqueness
N’-propylbut-2-ene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
574718-38-0 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N'-propylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-2-6-9-7-4-3-5-8/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
CVFHKCAAFFOCPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
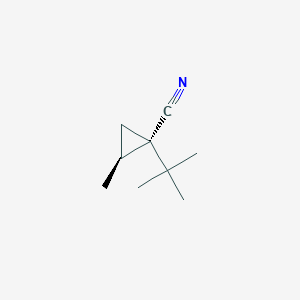
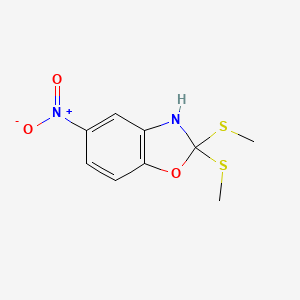
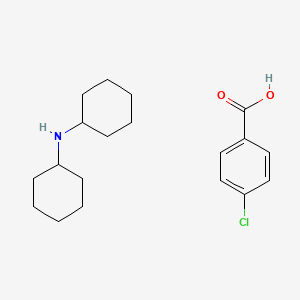
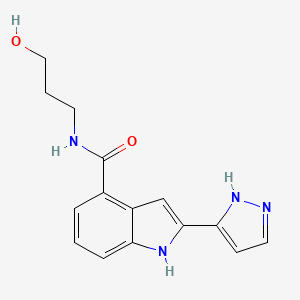
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
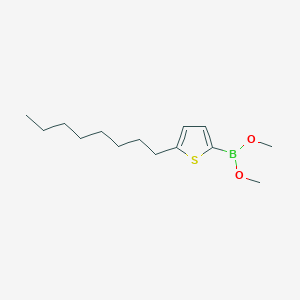
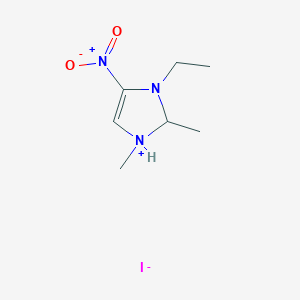
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
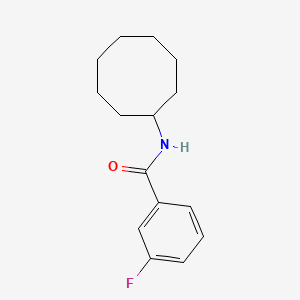
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
